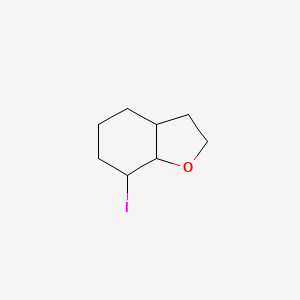![molecular formula C15H22N2O3 B2552580 3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-phenylurea CAS No. 2034241-80-8](/img/structure/B2552580.png)
3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-phenylurea is a synthetic organic compound characterized by the presence of a phenylurea moiety and a hydroxy-substituted oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-phenylurea typically involves the reaction of 3-hydroxy-3-(oxan-4-yl)propylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-[3-oxo-3-(oxan-4-yl)propyl]-1-phenylurea.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted phenylurea derivatives.
Applications De Recherche Scientifique
3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenylurea moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methylurea
- 3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-ethylurea
- 3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzylurea
Uniqueness
3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-phenylurea is unique due to the presence of the phenyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to target proteins. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.
Propriétés
IUPAC Name |
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(12-7-10-20-11-8-12)6-9-16-15(19)17-13-4-2-1-3-5-13/h1-5,12,14,18H,6-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBWRIVMKUHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2552499.png)
![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)


![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)



![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid](/img/structure/B2552514.png)

![2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2552516.png)

